2-(3-Methylidenecyclobutyl)acetic acid

Description

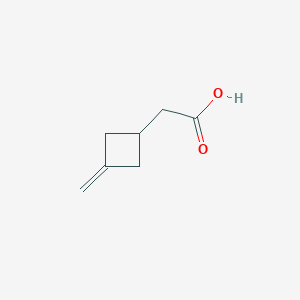

2-(3-Methylidenecyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring a methylidene group (CH₂=) at the 3-position of the cyclobutane ring and an acetic acid moiety (-CH₂COOH) at the 2-position. The methylidene group introduces a double bond, imparting structural rigidity and electronic effects distinct from saturated analogs. The unsaturated cyclobutane ring likely increases strain and reactivity compared to larger cycloalkanes (e.g., cyclohexane derivatives) .

Properties

IUPAC Name |

2-(3-methylidenecyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-2-6(3-5)4-7(8)9/h6H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANONGGWAIOORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylidenecyclobutyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethyl bromide with sodium methoxide, followed by hydrolysis to yield the desired acetic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylidenecyclobutyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methylene group in the cyclobutyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

2-(3-Methylidenecyclobutyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylidenecyclobutyl)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 1: Structural Features of Cyclobutane-Based Acetic Acid Derivatives

Key Observations :

- Ring Strain : Cyclobutane derivatives exhibit higher angle strain (~90° bond angles) than cyclohexane analogs, influencing reactivity and stability .

- Electronic Effects : Methylidene and chlorophenyl groups are electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to methyl or dimethyl substituents .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Key Observations :

- Acidity : Electron-withdrawing groups (e.g., Br in , Cl in ) lower pKa by stabilizing the deprotonated carboxylate. Methylidene’s conjugation may similarly enhance acidity compared to saturated analogs.

- Solubility : Bulky substituents (e.g., dimethylcyclobutyl ) reduce water solubility due to increased hydrophobicity.

Biological Activity

2-(3-Methylidenecyclobutyl)acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutyl moiety with a methylidene group, which contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that influence physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies have shown that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by inflammation.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential use in developing new antibiotics.

-

In Vivo Anti-inflammatory Study

- In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain response. The study measured inflammatory markers before and after treatment, demonstrating a statistically significant decrease in levels of TNF-α and IL-6.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Structure-activity relationship (SAR) studies have identified key modifications that improve potency while minimizing toxicity.

SAR Insights

- Modifications to the cyclobutyl ring have been explored to enhance binding affinity to target enzymes.

- Substituents on the acetic acid moiety have shown to influence the overall biological activity, with certain groups enhancing antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.